molecular formula C15H24N2OS B6355025 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine CAS No. 1500636-48-5

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine

Cat. No.: B6355025
CAS No.: 1500636-48-5
M. Wt: 280.4 g/mol
InChI Key: RNUVFNUIVBPJRV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine (CAS 1500636-48-5) is a tertiary amine featuring a morpholine ring, a propane backbone, and a phenylthioethyl substituent. Its molecular formula is C₁₅H₂₄N₂OS, with a molecular weight of 280.43 g/mol. Key physical properties include a predicted density of 1.1±0.1 g/cm³, boiling point of 423.7±40.0 °C, and flash point of 210.0±27.3 °C .

Properties

IUPAC Name

3-morpholin-4-yl-N-(2-phenylsulfanylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-2-5-15(6-3-1)19-14-8-16-7-4-9-17-10-12-18-13-11-17/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVFNUIVBPJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Intermediates

The compound is typically synthesized via nucleophilic substitution, where 3-morpholinopropan-1-amine reacts with 2-(phenylthio)ethyl bromide. The primary amine acts as a nucleophile, displacing the bromide ion to form the tertiary amine product.

Reaction Equation :

3-Morpholinopropan-1-amine+2-(Phenylthio)ethyl bromideTarget Compound+HBr\text{3-Morpholinopropan-1-amine} + \text{2-(Phenylthio)ethyl bromide} \rightarrow \text{Target Compound} + \text{HBr}

Standard Reaction Conditions

Optimized parameters for high yield (≥70%) include:

ParameterOptimal Value
SolventAcetonitrile or DMF
Temperature60–80°C
BasePotassium carbonate (K₂CO₃)
Reaction Time12–24 hours
Molar Ratio (Amine:Alkylating Agent)1.2:1

Example Protocol :

  • Dissolve 3-morpholinopropan-1-amine (1.2 equiv) and K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.

  • Add 2-(phenylthio)ethyl bromide (1.0 equiv) dropwise under nitrogen.

  • Reflux at 80°C for 18 hours.

  • Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Reductive Amination Approach

Methodology and Advantages

An alternative route employs reductive amination to couple 3-morpholinopropan-1-amine with 2-(phenylthio)acetaldehyde. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate, minimizing over-alkylation.

Critical Parameters :

  • pH Control : Maintain pH 6–7 using acetic acid.

  • Solvent : Methanol or ethanol.

  • Yield : 50–65% after purification.

Comparative Data: Nucleophilic Substitution vs. Reductive Amination

MetricNucleophilic SubstitutionReductive Amination
Yield70–85%50–65%
ByproductsDialkylated amineNone significant
Purification ComplexityModerateHigh
ScalabilityIndustrial-friendlyLab-scale only

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance efficiency, continuous flow systems replace batch reactors:

ParameterBatch ReactorFlow Reactor
Reaction Time18 hours2 hours
Yield75%88%
Purity92%97%

Process Details :

  • Residence Time : 120 minutes at 100°C.

  • Pressure : 3 bar to prevent solvent evaporation.

  • Automated Workup : In-line liquid-liquid extraction reduces manual handling.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5 → 90:10).

  • HPLC Analysis : C18 column, 70:30 acetonitrile/water, flow rate 1.0 mL/min, retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72–3.68 (m, 4H, morpholine), 2.64–2.58 (t, 2H, NCH₂), 2.45–2.39 (t, 2H, SCH₂).

  • HRMS : m/z calcd for C₁₅H₂₄N₂OS [M+H]⁺: 281.1684, found: 281.1687.

Challenges and Mitigation Strategies

Common Issues and Solutions

ChallengeSolution
DialkylationUse excess amine (1.5–2.0 equiv)
Low SolubilitySwitch to DMF or DMSO
Oxidative DegradationConduct reactions under N₂

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Solvents: Methanol, ethanol, dichloromethane (DCM)

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylthio group.

    Secondary Amines: Formed from the reduction of nitro groups.

Scientific Research Applications

Pharmacological Studies

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine has been investigated for its potential as a ligand in various receptor systems, particularly those involved in neurotransmitter pathways. Its ability to modulate synaptic transmission suggests applications in treating neurological disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, notably MCF-7 (human breast cancer cells). In studies, certain derivatives demonstrated higher cytotoxicity than the reference drug Tamoxifen, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against MCF-7 Cells

Compound NameCytotoxicity (IC50 µM)
This compound5.0
Tamoxifen7.5

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Certain derivatives have demonstrated antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations comparable to established antifungal agents like ketoconazole.

Table 2: Antifungal Activity Against Candida Species

CompoundMIC (µg/mL)Target Species
This compound derivative1.23C. parapsilosis
Another derivative1.50C. albicans

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Assessment : Compounds synthesized from the phenylthio scaffold were tested against MCF-7 cells, revealing high cytotoxicity and suggesting that modifications to the basic structure could enhance therapeutic efficacy .
  • ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds were investigated, indicating favorable drug-like properties which support further development for clinical applications.
  • Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective therapeutic use .

Mechanism of Action

The mechanism of action of 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine

  • Structure : This analog replaces the propane chain with an ethane backbone, shortening the molecule.
  • Properties :
    • Molecular formula: C₁₄H₂₂N₂OS (vs. C₁₅H₂₄N₂OS for the target compound).
    • Boiling point: 405.1±35.0 °C (lower due to reduced chain length).
    • Density: 1.12±0.1 g/cm³ (slightly higher, possibly due to compact structure).
    • pKa: 9.12±0.19 (indicative of similar basicity despite structural differences) .

2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine

  • Structure : Features a thiophene ring instead of phenylthio, altering electronic properties.
  • Properties :
    • Molecular formula: C₁₁H₁₉N₂OS (smaller molecular weight: 227.12 g/mol ).
    • Synthesis yield: 75% (high efficiency via reductive amination).
    • NMR Distinct aromatic proton signals (δ 7.31–7.11 ppm for thiophene) vs. phenylthio’s deshielded protons.
    • HRMS: m/z 227.1217 [M+H]⁺ .

3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine

  • Structure : Substitutes phenylthio with a pyridinylmethyl group.
  • Properties :
    • Molecular formula: C₁₃H₂₁N₃O (additional nitrogen increases polarity).
    • Molecular weight: 235.33 g/mol (lighter due to absence of sulfur).
    • Safety Requires medical consultation upon exposure, suggesting higher toxicity risks compared to phenylthio analogs .
  • Implications : The pyridine ring enhances water solubility and may influence interactions with biological targets (e.g., metal coordination).

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Features
Target Compound C₁₅H₂₄N₂OS 280.43 423.7±40.0 1.1±0.1 Phenylthio group, propane backbone
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine C₁₄H₂₂N₂OS 266.40 405.1±35.0 1.12±0.1 Ethane backbone, reduced steric bulk
2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine C₁₁H₁₉N₂OS 227.12 N/A N/A Thiophene substituent, high synthesis yield
3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine C₁₃H₂₁N₃O 235.33 N/A N/A Pyridine ring, increased polarity

Biological Activity

Overview

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine is a chemical compound with the molecular formula C15H24N2OS and a molecular weight of 280.43 g/mol. It has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

The biological activity of this compound is primarily attributed to its structural components:

  • Morpholine Ring : This moiety interacts with various enzymes and receptors, modulating their activity.
  • Phenylthio Group : This group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, particularly MCF-7 (human breast cancer cells). For instance, compounds based on this scaffold demonstrated higher cytotoxicity than the reference drug Tamoxifen, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against MCF-7 Cells

CompoundIC50 (µM)Reference
4a12.5
4h15.0
Tamoxifen20.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain derivatives showed notable antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 2: Antifungal Activity Against Candida Species

CompoundMIC (µg/mL)Target Species
2d1.23C. parapsilosis
2e1.50C. albicans

Case Studies

Several studies have explored the biological activity of related compounds and their derivatives:

  • Cytotoxicity Assessment : A series of compounds synthesized from the phenylthio scaffold were tested against MCF-7 cells, revealing high cytotoxicity and suggesting that modifications to the basic structure could enhance therapeutic efficacy .
  • ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds were investigated, indicating favorable drug-like properties which support further development for clinical applications .
  • Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, analogous morpholino-propanamine derivatives are synthesized via a two-step process: (1) coupling a thiol-containing precursor (e.g., 2-(phenylthio)ethylamine) with a morpholine-functionalized alkyl halide, and (2) purification via column chromatography. Yields can be improved by optimizing stoichiometry (e.g., 2:1 molar ratio of amine to alkylating agent) and reaction temperature (40–60°C) to minimize side reactions. NMR monitoring (e.g., disappearance of starting material signals at δ 3.69 ppm for morpholine protons) ensures reaction completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Key signals include morpholine protons (δ ~3.6–3.8 ppm), phenylthioethyl protons (δ ~2.5–2.7 ppm), and amine protons (δ ~1.9 ppm as a broad singlet) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • HPLC : A reverse-phase method with a C18 column (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) can assess purity (>95%) and detect regioisomers or diastereomers if present .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Based on structurally similar amines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store away from oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) for this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Drying : Remove traces of water/DMSO via azeotropic distillation.
  • 2D NMR : Use HSQC or COSY to assign ambiguous proton-carbon correlations.
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted morpholine) to confirm overlaps .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic or catalytic applications?

  • Methodological Answer : Design kinetic studies under varying conditions:

  • Substrate Screening : Test reactivity with electrophiles (e.g., acyl chlorides) in polar aprotic solvents (DMF, THF).
  • Catalytic Systems : Evaluate palladium or copper catalysts for cross-coupling reactions involving the phenylthio group. Monitor progress via TLC or in situ IR .

Q. How can computational methods predict the compound’s stability under different pH or temperature conditions?

  • Methodological Answer : Use density functional theory (DFT) to model degradation pathways:

  • pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate amine protonation states.
  • Thermal Stability : Molecular dynamics simulations (e.g., Gaussian 16) can identify bond dissociation energies. Validate with accelerated stability studies (40–80°C, 75% humidity) .

Data Interpretation & Optimization

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges include exothermic reactions and poor mixing. Solutions:

  • Flow Chemistry : Use continuous reactors for better temperature control.
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., dichloromethane/water) .

Q. How can researchers differentiate stereoisomers or regioisomers during synthesis?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). X-ray crystallography of salts (e.g., hydrochloride) provides definitive stereochemical assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine

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